2-Methylbutan-2-yl 3-phenylprop-2-enoate
Description
2-Methylbutan-2-yl 3-phenylprop-2-enoate is an ester derived from 3-phenylprop-2-enoic acid (cinnamic acid) and 2-methylbutan-2-ol. Its structure features a bulky tertiary alcohol moiety (2-methylbutan-2-yl, or tert-pentyl) esterified to the α,β-unsaturated cinnamate group. This compound is part of a broader class of cinnamate esters, which are widely studied for applications in flavoring agents, pharmaceuticals, and materials science due to their aromatic and reactive properties .
Properties
CAS No. |
88539-04-2 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-methylbutan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-4-14(2,3)16-13(15)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
InChI Key |
GTAAEZZLOYWZDJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)(C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following compounds share structural similarities with 2-methylbutan-2-yl 3-phenylprop-2-enoate, differing primarily in the alcohol substituent or additional functional groups:
Physicochemical Properties
- Volatility : Phenethyl cinnamate (MW 270.28 g/mol) is less volatile than 2-methylbutan-2-yl cinnamate (MW 242.29 g/mol) due to its larger aromatic substituent .
- Stability : The tertiary alcohol in 2-methylbutan-2-yl esters may reduce hydrolysis rates compared to primary or secondary esters (e.g., phenethyl), improving shelf-life in formulations .
Reactivity and Functional Behavior
- Electrophilic Reactivity: The α,β-unsaturated ester in all cinnamate derivatives allows for Michael additions or Diels-Alder reactions. Bulkier substituents (e.g., 2-methylbutan-2-yl) may sterically hinder these reactions compared to simpler acrylates like 2,3,3-trimethylbutan-2-yl prop-2-enoate .
- Photochemical Activity: Quinolin-8-yl cinnamate (CAS 5296-42-4) may exhibit UV-absorbing properties due to the conjugated quinoline ring, unlike aliphatic esters .
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